molecular formula C11H15NO5 B3059252 (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959580-88-2

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B3059252
CAS No.: 959580-88-2
M. Wt: 241.24 g/mol
InChI Key: FXOLAAHVRBTUCR-UWVGGRQHSA-N
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Description

The compound “(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid” is an amino acid derivative with a phenyl ring substituted with two methoxy groups . The presence of the amino and carboxylic acid groups classifies it as an amino acid, while the 3,4-dimethoxyphenyl group is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other substituted amino acids or phenyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (the alpha carbon in amino acid terminology) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a complex side chain (the 3,4-dimethoxyphenyl group) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid could undergo reactions typical of carboxylic acids (like esterification), and the phenyl ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amino and carboxylic acid groups) could make it more soluble in polar solvents .

Scientific Research Applications

Scientific Research Applications of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Protonation Equilibria and Complex Formation

  • Protonation Behavior : The protonation constants of similar amino acid derivatives, such as DL-3-amino-2-hydroxypropanoic acid, were studied, revealing insights into the behavior of functional groups like hydroxyl, amine, and carboxyl in the compound's structure (Braibanti, Mori, & Dallavalle, 1976).
  • Complex Formation with Metals : The study also explored the ligand's ability to form complexes with metals like cobalt(II), copper(II), and zinc(II), indicating potential applications in coordination chemistry and metal ion chelation.

Asymmetric Synthesis

  • Enantioselective Synthesis : Research on the enantioselective synthesis of structurally similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, demonstrates the importance of such compounds in producing specific enantiomers for potential applications in drug synthesis and other fields of chemistry (Alonso, Santacana, Rafecas, & Riera, 2005).

Derivative Synthesis and Properties

  • Structural Derivatives : The synthesis of derivatives, such as (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic acid from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, indicates the potential for creating a wide range of structurally related compounds with diverse chemical properties (Stomberg, Li, & Lundquist, 1995).
  • Synthesis for Medical Applications : The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, closely related to the specified compound, illustrates its relevance in creating key components for HIV protease inhibitors, highlighting its potential in medicinal chemistry (Shibata, Itoh, & Terashima, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its biological activity, and potential development as a pharmaceutical agent .

Properties

IUPAC Name

(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLAAHVRBTUCR-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376181
Record name (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-88-2
Record name (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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